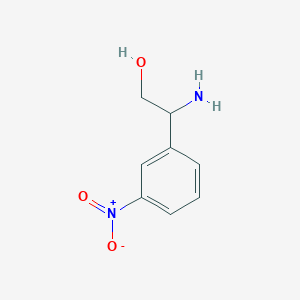

2-Amino-2-(3-nitrophenyl)ethanol

Description

Significance of Aryl Nitroamino Alcohols in Modern Synthetic Chemistry

Aryl nitroamino alcohols, the chemical class to which 2-Amino-2-(3-nitrophenyl)ethanol belongs, are highly valued intermediates in modern organic synthesis. The strategic placement of the nitro, amino, and alcohol functionalities on a single molecular framework offers chemists a powerful toolkit for constructing more complex molecules.

The significance of this class of compounds stems from several key features:

Functional Group Interconversion: The nitro group is a versatile functional group that can be readily reduced to an amine, which is a cornerstone transformation in the synthesis of many pharmaceuticals and materials. The primary amino group and the hydroxyl group can be protected, acylated, or used as nucleophiles in a wide array of reactions. nih.govmsu.edu

Precursors to Bioactive Molecules: These compounds serve as crucial precursors for a variety of biologically active molecules. Nitroaromatic compounds have been investigated for their potential antimicrobial and anticancer properties. ontosight.ai The corresponding anilines (obtained by nitro reduction) are key components in many pharmaceuticals. Furthermore, the amino alcohol motif is a common feature in many drug molecules.

Applications in Material Science: The aromatic nitro component is also found in some dyes and pigments. ontosight.aiontosight.ai This suggests that aryl nitroamino alcohols can be used as starting materials or intermediates in the synthesis of coloring agents and other advanced materials like polymers or liquid crystals. ontosight.ai

Chiral Building Blocks: When prepared in an optically active form, these amino alcohols become valuable chiral building blocks for the asymmetric synthesis of complex targets. The synthesis of optically active 2-amino-1-phenylethanol (B123470) derivatives, a structurally related class, is of significant interest for producing pharmaceuticals. googleapis.com

Overview of Research Trajectories for this compound

Research involving this compound and its analogs appears to be focused on its synthesis and its utilization as a synthetic intermediate. While extensive literature on this specific molecule is not widespread, trends can be inferred from studies on structurally similar compounds.

Key research trajectories include:

Synthetic Methodologies: A primary area of research is the development of efficient and stereoselective methods for the synthesis of aryl amino alcohols. This includes methods like the reduction of α-azido ketones or the aminohydroxylation of styrenes. For related compounds, multi-component coupling reactions involving aziridines and arynes have been explored to create N-aryl β-amino alcohols. nih.gov The synthesis of optically active variants, such as the (R)- and (S)-enantiomers of this compound, is a significant goal, often pursued for applications in medicinal chemistry. chemsrc.comamericanelements.com

Intermediate in Multi-step Synthesis: The compound serves as a valuable intermediate. For instance, molecules containing a 3-nitrophenyl moiety are used in the synthesis of complex heterocyclic systems like pyrano[4,3-b]pyrans. mdpi.com The functional groups of this compound allow for sequential reactions. The nitro group can be selectively reduced to an amine, which can then undergo further reactions, while the amino and hydroxyl groups can be derivatized to build more complex structures.

Exploration of Biological Activity: Given that nitroaromatic compounds and amino alcohols are common pharmacophores, there is an underlying interest in the biological properties of this molecule and its derivatives. Research often involves synthesizing a library of related compounds to screen for potential therapeutic activities.

Table 2: Known Stereoisomers and Salts of this compound

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| (R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol | 1213678-32-0 | C8H10N2O3 |

Data sourced from Chemsrc and American Elements. chemsrc.comamericanelements.com

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(3-nitrophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c9-8(5-11)6-2-1-3-7(4-6)10(12)13/h1-4,8,11H,5,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSLPTGOAVRWPDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140373-78-0 | |

| Record name | 2-amino-2-(3-nitrophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 2 3 Nitrophenyl Ethanol and Its Analogues

Direct Synthetic Routes to 2-Amino-2-(3-nitrophenyl)ethanol

Direct synthesis of this compound can be approached through the transformation of precursor molecules that already contain the nitrophenyl and ethanol (B145695) framework.

Reduction-Based Approaches

A common strategy for synthesizing this compound involves the reduction of a precursor where the amino group is initially present as a nitro group. The selective reduction of the nitro group in the presence of other functional groups is a key challenge.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes to their corresponding anilines due to its high efficiency and clean reaction profiles. researchgate.net For the synthesis of this compound, a precursor such as 2-(3-nitrophenyl)ethanol (B3023286) would be subjected to hydrogenation.

Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation. The reaction is typically carried out in a polar solvent like ethanol or methanol (B129727) under a hydrogen atmosphere. The process involves the sequential reduction of the nitro group to nitroso, then to a hydroxylamine, and finally to the desired amine. Studies have shown that this method can achieve high yields, often exceeding 80-95%, under optimized conditions of temperature and pressure.

| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) |

| 10% Pd/C | 2-(3-nitrophenyl)ethanol | Ethanol/Methanol | Ambient | Ambient | >80 |

| 5-10 wt% Pd/C | 2-(3-nitrophenyl)ethanol | Water/Methanol/Ethanol | 50-60 | 0.3-1.0 | >95 |

| PtO₂ | 2-(3-nitrophenyl)ethanol | Not Specified | Not Specified | Not Specified | Not Specified |

Chemical reduction offers an alternative to catalytic hydrogenation, particularly when specific chemoselectivity is required. Various reducing agents can be employed to convert the nitro group to an amine.

One common method involves the use of metals in acidic media, such as tin (Sn) in the presence of hydrochloric acid (HCl). echemi.com This combination is effective for the selective reduction of a nitro group on an aromatic ring, even in the presence of a carbonyl group. echemi.com The mechanism involves a series of single-electron transfers from the metal surface, interspersed with protonation steps. echemi.com

Another powerful reducing agent is lithium aluminum hydride (LiAlH₄). However, LiAlH₄ is a very strong and non-selective reducing agent that can reduce a wide range of functional groups, including ketones and esters. umn.edu While it can reduce nitro groups, its lack of selectivity makes it less ideal for molecules with multiple reducible functional groups unless those groups are protected. Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally selective for aldehydes and ketones and does not typically reduce nitro groups. echemi.comumn.edu

| Reducing Agent | Substrate | Key Features |

| Sn/HCl | 3'-Nitroacetophenone | Selectively reduces the nitro group over the carbonyl group. echemi.com |

| LiAlH₄ | Ketones, Esters, Amides, Nitro Compounds | Strong, non-selective reducing agent. umn.edu |

| NaBH₄ | Aldehydes, Ketones | Mild and selective, generally does not reduce nitro groups. echemi.comumn.edu |

Condensation and Coupling Reactions

The synthesis of this compound and its analogues can also be achieved through condensation and coupling reactions that build the core structure. For instance, the condensation of 2-aminoethanol with 1-chloro-2-nitrobenzene (B146284) in n-butanol under reflux has been reported to yield 2-((2-nitrophenyl)amino)ethanol. Similarly, Schiff base formation through the condensation of an amino alcohol with an aldehyde is a common strategy to create related structures. researchgate.netrjpbcs.com For example, salicylaldehyde (B1680747) can be condensed with (R)- or (S)-2-amino-2-phenylethanol to produce enantiopure Schiff bases. researchgate.net

Nitroaldol (Henry) Reaction and Related Methodologies for Analogous Structures

The Nitroaldol or Henry reaction is a fundamental carbon-carbon bond-forming reaction that provides access to β-nitroalcohols, which are versatile intermediates for the synthesis of 2-aminoalcohols. tandfonline.comnih.gov This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. tandfonline.com

For the synthesis of a precursor to this compound, 3-nitrobenzaldehyde (B41214) can be reacted with a nitromethane (B149229) in the presence of a base. semanticscholar.org The resulting nitroaldol product, 1-(3-nitrophenyl)-2-nitroethanol, can then be selectively reduced to form the target amino alcohol. Various catalysts, including heterogeneous catalysts and enzymes, have been employed to promote the Henry reaction, sometimes under solvent-free conditions to enhance sustainability. tandfonline.comnih.gov

| Aldehyde | Nitroalkane | Catalyst/Base | Yield (%) |

| 3-Nitrobenzaldehyde | Nitromethane | L-Cu(OAc)₂·H₂O complex | 91 |

| p-Nitrobenzaldehyde | Nitroethane | PS-BEMP (20 mol%) | 78 |

Stereoselective Synthesis of Enantiopure this compound

The development of stereoselective methods to produce enantiomerically pure this compound is crucial for its application in pharmaceuticals and other chiral technologies.

Asymmetric reduction of a precursor ketone, such as 2-azido-1-(3-nitrophenyl)ethanone or 3'-nitroacetophenone, is a primary strategy. muni.cz This can be achieved through:

Catalytic Asymmetric Hydrogenation: Using chiral catalysts, such as ruthenium complexes with ligands like BINAP, can lead to high enantiomeric excess (ee).

Biocatalytic Reduction: Enzymes, such as ketoreductases or whole-cell systems like Lactobacillus kefiri, offer a green and highly selective alternative for the reduction of prochiral ketones to chiral alcohols. researchgate.net These biocatalytic methods can achieve high conversions and excellent enantioselectivity. researchgate.netresearchgate.net

Lipase-catalyzed resolutions of racemic 2-amino-1-phenylethanol (B123470) derivatives have also been explored. This involves the enantioselective acylation or deacylation of the amino alcohol, allowing for the separation of the enantiomers. psu.edu

| Method | Substrate | Catalyst/Biocatalyst | Enantiomeric Excess (ee) (%) |

| Asymmetric Henry Reaction | 3-Nitrobenzaldehyde & Nitromethane | L-Cu(OAc)₂·H₂O complex | 85 |

| Asymmetric Reduction | 2-Azido-1-(4-nitrophenyl)ethanone (B6592871) | Pd/C with chiral ligands (e.g., BINAP) | >90 |

| Biocatalytic Reduction | 2-Azido-1-(4-nitrophenyl)ethanone | Ketoreductases (e.g., KRED-101) | >80% conversion |

| Biocatalytic Reduction | para-Nitroacetophenone | Lactobacillus kefiri P2 | 88 |

Asymmetric Reduction Approaches

Asymmetric reduction of prochiral ketones is a direct and efficient route to chiral alcohols. For the synthesis of this compound and its analogues, this typically involves the stereoselective reduction of a corresponding α-amino ketone or a precursor like an α-azido ketone.

A prominent method is the asymmetric transfer hydrogenation (ATH) of α-amino ketones. researchgate.netacs.org This technique often utilizes ruthenium(II) catalysts complexed with chiral ligands, such as those derived from N-functionalized TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine). researchgate.net These reactions can proceed as a dynamic kinetic resolution (DKR), where the unprotected amine ketone is converted to the desired chiral amino alcohol with high diastereoselectivity and enantiomeric excess (ee), often exceeding 99%. researchgate.netacs.org Similarly, chiral spiro iridium catalysts have demonstrated high efficiency in the asymmetric hydrogenation of α-amino ketones, affording chiral 1,2-amino alcohols with excellent enantioselectivities (up to 99.9% ee) and high turnover numbers (TON). researchgate.net

Another approach involves the asymmetric reduction of α-azido ketones. For instance, the catalytic hydrogenation of 2-azido-1-(4-nitrophenyl)ethanone using catalysts like Palladium on carbon (Pd/C) or Raney Nickel in conjunction with chiral ligands such as BINAP can produce the corresponding amino alcohol with high enantiomeric excess (>90% ee).

| Precursor | Catalyst/Reagent | Chiral Ligand/Auxiliary | Product | Enantiomeric Excess (ee) |

| α-Amino Ketones | Ruthenium(II) | N-functionalized TsDPEN | Chiral 1,2-Amino Alcohol | >99% researchgate.net |

| α-Amino Ketones | Iridium | Chiral Spiro Ligands | Chiral 1,2-Amino Alcohol | up to 99.9% researchgate.net |

| 2-Azido-1-(4-nitrophenyl)ethanone | Pd/C or Raney Ni | BINAP | 2-Amino-1-(4-nitrophenyl)ethanol (B107438) | >90% |

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classical and effective strategy for inducing stereoselectivity. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct a chemical transformation, after which it is removed to yield the enantiomerically enriched product. Chiral 1,2- and 1,3-amino alcohols themselves are frequently used as chiral auxiliaries and ligands in various asymmetric syntheses. sfu.ca

For the synthesis of related chiral compounds, tert-butanesulfinamide has emerged as a highly effective chiral auxiliary. rsc.org It can react with a ketone to form a chiral N-sulfinyl-imine, which then undergoes diastereoselective reduction. The subsequent cleavage of the sulfinyl group yields the chiral primary amine with high enantiopurity. This methodology has been successfully applied to the asymmetric synthesis of pyrazole (B372694) derivatives, demonstrating its potential for creating complex chiral molecules. rsc.org While direct application to this compound is not extensively detailed, the principles are broadly applicable to the synthesis of chiral β-amino alcohols.

Biocatalytic and Enzymatic Syntheses

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods. Enzymes and whole-cell systems can operate under mild conditions and often provide exceptional levels of stereocontrol.

Whole-cell biocatalysts are particularly effective for the asymmetric reduction of ketone precursors. For example, incubated whole cells of the yeast Pichia minuta have been used to reduce 2-chloro-1-(3-nitrophenyl)ethanone, a precursor for phenylephrine, to (R)-2-chloro-1-(3-nitrophenyl)ethanol with an impressive 99.2% ee and 87% isolated yield. researchgate.netacs.org This product can then be converted to the desired amino alcohol. Other microorganisms, such as those from the genera Botryoascus and Brettanomyces, are also capable of asymmetrically reducing α-amino ketones to their corresponding optically active (S)-2-amino-1-phenylethanol derivatives. googleapis.com

Isolated enzymes, particularly ketoreductases (KREDs), are also widely employed. These enzymes, often sourced from organisms like Pichia glucozyma or produced recombinantly in E. coli, can reduce a broad range of aromatic ketones with high yields and enantiomeric excess. unimi.itresearchgate.net For instance, the biocatalytic reduction of 2-azido-1-(4-nitrophenyl)ethanone using a ketoreductase (KRED-101) in a buffered aqueous system achieves over 80% conversion and greater than 95% ee, highlighting the "green" chemistry advantages of this approach.

| Biocatalyst | Precursor | Product | Enantiomeric Excess (ee) / Yield |

| Pichia minuta (whole cells) | 2-Chloro-1-(3-nitrophenyl)ethanone | (R)-2-Chloro-1-(3-nitrophenyl)ethanol | 99.2% ee, 87% yield researchgate.net |

| Ketoreductase (KRED-101) | 2-Azido-1-(4-nitrophenyl)ethanone | 2-Amino-1-(4-nitrophenyl)ethanol | >95% ee, >80% conversion |

| Pichia glucozyma (whole cells) | Aromatic Ketones | (S)-Alcohols | High ee and yield unimi.it |

Enantiomeric Resolution Techniques

Enantiomeric resolution involves the separation of a racemic mixture into its constituent enantiomers. This is often accomplished by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can be separated based on differences in their physical properties, such as solubility.

A common strategy for resolving racemic amino alcohols is the use of chiral acids. For example, D-tartaric acid has been used to resolve racemic 2-amino-1-(4-chlorophenyl)ethanol. googleapis.comgoogle.com Another approach involves using N-protected amino acids, such as N-(t-butoxycarbonyl)-D-alanine, to resolve racemic 2-amino-1-(3-chlorophenyl)ethanol. googleapis.comgoogle.com The resulting diastereomeric salts can be separated by fractional crystallization. The resolution of racemic 2-amino-1-(3-nitrophenyl)propanol has also been reported. sci-hub.ru

A variety of chiral amines and their derivatives are known to be effective resolving agents for chiral acids, and conversely, chiral acids can resolve chiral amines. google.com The selection of the resolving agent is crucial and often determined empirically.

| Racemic Compound | Resolving Agent | Method |

| 2-Amino-1-(4-chlorophenyl)ethanol | D-Tartaric Acid | Diastereomeric Salt Crystallization googleapis.comgoogle.com |

| 2-Amino-1-(3-chlorophenyl)ethanol | N-(t-butoxycarbonyl)-D-alanine | Diastereomeric Salt Crystallization googleapis.comgoogle.com |

| Racemic Chiral Acids | Cinchonine | Diastereomeric Salt Crystallization orgsyn.org |

Strategic Synthetic Modifications and Derivatization of the Core Scaffold

The this compound scaffold is a versatile platform for the synthesis of a diverse range of derivatives. The functional groups present—the aromatic nitro group, the primary amine, and the primary alcohol—offer multiple handles for chemical modification.

A common initial step is the reduction of the nitro group to an aniline (B41778). This is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). The resulting 2-amino-2-(3-aminophenyl)ethanol is a key intermediate for further derivatization. For instance, it can be used as a precursor for synthesizing quinone derivatives that have shown antiproliferative effects on cancer cell lines.

The amino and hydroxyl groups are readily derivatized. The hydroxyl group can be converted into esters or ethers. The amino group can undergo acylation to form amides or participate in condensation reactions to build more complex heterocyclic structures. For example, derivatives of 2-amino-pyrimidine have been synthesized from related starting materials through multi-step sequences involving ketene (B1206846) dithioacetals and reactions with guanidine. semanticscholar.org Similarly, the core structure can be incorporated into pyrano[4,3-b]pyran-5-ones or other heterocyclic systems through multi-component reactions. mdpi.com The synthesis of 1,3,4-oxadiazole (B1194373) derivatives from 3-nitrobenzoic acid also demonstrates a pathway for creating complex molecules from a nitrophenyl precursor. nih.gov These modifications are crucial for exploring the structure-activity relationships of new compounds in medicinal chemistry. ontosight.ai

Reactivity and Mechanistic Investigations of 2 Amino 2 3 Nitrophenyl Ethanol

Transformations Involving the Amino Group

The primary amino group in 2-Amino-2-(3-nitrophenyl)ethanol is a key site for nucleophilic attack, enabling a range of covalent modifications. These reactions are fundamental in synthesizing more complex molecules and diverse heterocyclic systems.

Acylation and Amidation Reactions

The nucleophilic primary amine readily undergoes acylation when treated with various acylating agents, such as acyl chlorides or acid anhydrides, to form the corresponding N-acyl amides. This reaction is typically performed in the presence of a base to neutralize the acidic byproduct.

Alternatively, direct amidation with carboxylic acids can be achieved using coupling agents. Research into the chemoselective acylation of amino alcohols highlights that under specific conditions, the amino group can be selectively acylated over the hydroxyl group. For instance, enzymatic catalysis and methods employing mixed anhydrides have been developed to ensure high selectivity for N-acylation in bifunctional molecules like amino alcohols. googleapis.comacs.org

Key Research Findings:

Selective N-Acylation: In molecules possessing both amino and hydroxyl groups, selective N-acylation is often desired. Methodologies using mixed anhydrides, formed from a carboxylic acid and a chloroformate, can be employed. The reaction of the mixed anhydride (B1165640) with the amino alcohol is typically carried out at temperatures between 0°C and 35°C to favor the formation of the N-acyl product over the O-acyl ester. googleapis.com

Enzymatic Acylation: Immobilized lipases, such as Novozym 435, have been used for the chemoselective acetylation of aminophenols, demonstrating the principle of selective N-acylation using activated acyl donors like vinyl acetate (B1210297). This approach represents a greener alternative to traditional chemical methods. acs.org

Interactive Data Table: General Conditions for N-Acylation of Amino Alcohols

| Acylating Agent | Catalyst/Reagent | Typical Conditions | Product | Selectivity |

|---|---|---|---|---|

| Acyl Chloride (R-COCl) | Tertiary Amine (e.g., Triethylamine) | Aprotic solvent, 0°C to room temperature | N-acyl amide | Generally high for N-acylation |

| Carboxylic Acid (R-COOH) | Coupling Agent (e.g., DCC, EDC) | Aprotic solvent, room temperature | N-acyl amide | High for N-acylation |

| Vinyl Acetate | Immobilized Lipase (e.g., Novozym 435) | Organic solvent (e.g., THF), ~50°C | N-acetyl amide | High chemoselectivity for amine acs.org |

Alkylation Reactions

The amino group of this compound can be alkylated through nucleophilic substitution reactions with alkyl halides. This process can lead to the formation of secondary and tertiary amines. However, controlling the degree of alkylation to achieve mono-alkylation can be challenging, often resulting in mixtures of products. chemrxiv.org To circumvent this, reductive amination offers a more controlled route to N-alkylation. This involves the reaction of the amino alcohol with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine.

Cyclization Reactions for Diverse Heterocycle Formation

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. The amino and hydroxyl groups can participate in intramolecular or intermolecular cyclization reactions with suitable electrophiles.

Research on the closely related isomer, 2-amino-1-(4-nitrophenyl)ethanol (B107438), has shown that it reacts with various electrophilic reagents to form a range of oxazaheterocycles. researchgate.net These reactions demonstrate the potential synthetic pathways available for this compound. For example, reaction with phosgene (B1210022) derivatives or carbonyldiimidazole can yield oxazolidinones, while reaction with aldehydes or ketones can lead to the formation of oxazolidines. researchgate.net Furthermore, oxidative cyclization of related 2-aminophenethyl alcohols, catalyzed by iridium complexes, has been shown to produce indoles. researchgate.net

Key Research Findings on Analogous Compounds:

Oxazolidinone Formation: The reaction of 2-amino-1-(4-nitrophenyl)ethanol derivatives with carbonyldiimidazole leads to the formation of 1,3-oxazolidin-2-one structures. researchgate.net

Morpholine-dione Synthesis: Treatment with oxalyl chloride yields morpholin-2,3-dione derivatives. researchgate.net

Oxazolidine Synthesis: Condensation with aldehydes like benzaldehyde (B42025) or formaldehyde (B43269) results in the corresponding 1,3-oxazolidine heterocycles. researchgate.net

Interactive Data Table: Heterocycle Formation from 2-Amino-1-(4-nitrophenyl)ethanol Derivatives researchgate.net

| Reagent | Resulting Heterocycle | Reaction Type |

|---|---|---|

| Carbonyldiimidazole (CDI) | 1,3-Oxazolidin-2-one | Cyclocarbonylation |

| Oxalyl Chloride | Morpholin-2,3-dione | Cyclization/Acylation |

| Benzaldehyde | 1,3-Oxazolidine | Cyclocondensation |

| Formaldehyde | 1,3-Oxazolidine | Cyclocondensation |

Transformations Involving the Hydroxyl Group

The secondary hydroxyl group is another key reactive site, capable of undergoing esterification and etherification to produce a variety of derivatives.

Esterification Reactions

The hydroxyl group of this compound can be converted to an ester through reaction with a carboxylic acid or its derivatives. The most common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst. pearson.com For more sensitive substrates or to achieve milder reaction conditions, more reactive acylating agents such as acyl chlorides or acid anhydrides are often used, typically in the presence of a base like pyridine.

In the context of amino alcohols, achieving selective O-acylation without affecting the amino group requires specific strategies. Under acidic conditions, the amino group is protonated, rendering it non-nucleophilic. This allows for the chemoselective O-acylation of the hydroxyl group. beilstein-journals.org For example, using acetic anhydride in the presence of perchloric acid or trifluoroacetic acid has been shown to selectively acetylate the hydroxyl groups in hydroxyamino acids. beilstein-journals.org

Etherification Reactions

Ether derivatives can be synthesized via the alkylation of the hydroxyl group. The Williamson ether synthesis is a classic and versatile method for this transformation. This reaction involves the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide ion. The subsequent reaction of this alkoxide with an alkyl halide (R-X) via an SN2 reaction yields the corresponding ether.

For amino alcohols, the selectivity of this reaction can be an issue, as the amino group can also be alkylated. A process for selective etherification involves deprotonating the amino alcohol with a metal, such as sodium, to form the anion, followed by alkylation. This approach can improve the selectivity for O-alkylation. google.com

Oxidation Reactions

The oxidation of this compound offers pathways to synthetically valuable carbonyl compounds, such as α-amino aldehydes or ketones. The presence of both an amino and a hydroxyl group on adjacent carbons requires careful selection of oxidizing agents to achieve chemoselectivity. Typically, the oxidation of the secondary alcohol to a ketone is the primary transformation, though the reactivity of the amino group must be considered. In many cases, protection of the amino group, for instance as a carbamate (B1207046) or amide, is undertaken prior to oxidation to prevent side reactions and ensure a clean conversion of the alcohol.

Several mild oxidation protocols are effective for the transformation of β-amino alcohols to their corresponding carbonyl derivatives. Reagents such as the Dess-Martin periodinane (DMP) and those employed in the Swern oxidation are known for their high selectivity and tolerance of sensitive functional groups. wikipedia.orgalfa-chemistry.comwikipedia.org DMP, a hypervalent iodine reagent, efficiently oxidizes primary and secondary alcohols to aldehydes and ketones, respectively, under neutral pH and at room temperature. wikipedia.orgpitt.educhemistrysteps.com Its high chemoselectivity allows for the oxidation of alcohols without affecting functionalities like amines, particularly when they are N-protected. wikipedia.org

The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, is another widely used method for the mild oxidation of alcohols. wikipedia.orgalfa-chemistry.comfiveable.me It is particularly noted for its ability to oxidize α-chiral compounds, such as α-amino alcohol derivatives, with a low degree of racemization. alfa-chemistry.com

Manganese(IV) oxide (MnO₂) has also been reported as an effective reagent for the mild oxidation of β-amino alcohols to α-amino aldehydes, offering high enantiopurity and avoiding over-oxidation. researchgate.netthieme-connect.com The choice of the specific oxidant and reaction conditions would determine the final product, allowing for the targeted synthesis of either the corresponding amino ketone or, after N-protection, the protected amino aldehyde.

| Oxidizing Agent | Typical Conditions | Product | Key Features |

|---|---|---|---|

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | Aldehyde or Ketone | Mild conditions, high chemoselectivity, tolerates sensitive groups. wikipedia.orgalfa-chemistry.com |

| Swern Oxidation (DMSO, (COCl)₂) | CH₂Cl₂, -78 °C, then Et₃N | Aldehyde or Ketone | Mild, low racemization for α-chiral compounds, avoids over-oxidation. alfa-chemistry.combyjus.com |

| Manganese(IV) Oxide (MnO₂) | CHCl₃, Room Temperature | α-Amino Aldehyde (from N-protected amino alcohol) | High enantiopurity, no over-oxidation. researchgate.netthieme-connect.com |

Transformations of the Nitroaromatic Moiety

The selective reduction of the nitro group in this compound to the corresponding amine, 2-Amino-2-(3-aminophenyl)ethanol, is a crucial transformation for accessing a range of further functionalized derivatives. This reduction must be performed chemoselectively to avoid the reduction of other functionalities in the molecule, such as the benzylic alcohol. Several methods are well-established for the selective reduction of aromatic nitro groups in the presence of other sensitive substituents.

Catalytic hydrogenation is a widely employed and efficient method. The use of a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen donor is a common approach. Ammonium (B1175870) formate (B1220265) is a frequently used hydrogen source in such transfer hydrogenations, providing mild reaction conditions that are often compatible with other functional groups. alfa-chemistry.com For instance, the reduction of (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethyl alcohol monohydrochloride to its aminophenyl derivative has been successfully achieved using Pd/C in an alcohol solvent with ammonium formate. alfa-chemistry.com

Raney nickel is another effective catalyst for the hydrogenation of aromatic nitro compounds. researchgate.net A patented process describes the reduction of 2-(o-nitrophenyl)ethanol to 2-(o-aminophenyl)ethanol using a Raney nickel catalyst in the presence of an alkali metal hydroxide, which enhances the catalyst's activity and leads to high yields. researchgate.net

Alternatively, metal-based reductions in acidic or neutral media can be employed. Stannous chloride (SnCl₂) in a solvent like ethanol (B145695) or ethyl acetate is a classic and effective reagent for the selective reduction of aromatic nitro groups, showing tolerance for a variety of other reducible or acid-sensitive groups. researchgate.net

| Reagent/Catalyst | Hydrogen Source/Conditions | Solvent | Applicability |

|---|---|---|---|

| Pd/C | Ammonium Formate | Alcohol (e.g., Methanol) | Mild conditions, suitable for transfer hydrogenation. alfa-chemistry.com |

| Raney Nickel | H₂ gas | Methanol (B129727) | High catalytic activity, often enhanced with a base. researchgate.net |

| SnCl₂·2H₂O | - | Ethanol or Ethyl Acetate | Chemoselective reduction in the presence of other sensitive groups. researchgate.net |

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. The reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. chemistrysteps.commasterorganicchemistry.com The position of the electron-withdrawing group relative to the leaving group is critical; SNAr reactions proceed most readily when the activating group is positioned ortho or para to the leaving group, as this allows for effective delocalization of the negative charge. chemistrysteps.comyoutube.com

In the case of this compound, the nitro group is in the meta position relative to the aminoethanol substituent. If a leaving group were present on the ring at a position ortho or para to the nitro group (i.e., positions 2, 4, or 6), the ring would be activated towards nucleophilic attack at that position. For example, a halogen at one of these positions could be displaced by a variety of nucleophiles, including alkoxides, thiolates, and amines.

The amino and hydroxyl functionalities of the side chain of this compound could potentially act as internal nucleophiles, leading to cyclization reactions if a suitable leaving group is present on the aromatic ring. However, these groups would likely require deprotonation with a base to enhance their nucleophilicity. In intermolecular SNAr reactions, it may be necessary to protect the amino and hydroxyl groups to prevent them from competing with the external nucleophile.

While the 3-nitro substitution pattern is not directly activating for a leaving group at the 1-position, the strong electron-withdrawing nature of the nitro group still renders the entire aromatic ring more susceptible to nucleophilic attack compared to an unsubstituted benzene (B151609) ring. researchgate.net

Multi-Component Reactions Incorporating the this compound Scaffold

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, offering high efficiency and atom economy. The this compound scaffold, with its bifunctional nature, is a potentially valuable building block for such reactions.

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.org Variations of the Passerini reaction have been developed where other acidic components, such as electron-deficient alcohols, can be used in place of the carboxylic acid. acs.org Given that this compound is an alcohol, it could potentially participate as the alcohol component in a Passerini-type reaction. The amino group would likely need to be protected to prevent it from reacting as a nucleophile. Such a reaction would lead to the formation of α-hydroxy imidates, which can be further transformed. acs.orgresearchgate.net

The Ugi reaction is a four-component reaction involving a carbonyl compound, a primary amine, a carboxylic acid, and an isocyanide, which yields a bis-amide. wikipedia.orgnih.gov Amino alcohols can be utilized in Ugi-type reactions. For example, if the hydroxyl group of this compound were oxidized to an aldehyde, the resulting α-amino aldehyde could serve as the carbonyl and amine component in a five-center, four-component Ugi reaction, leading to the formation of complex peptide-like structures. mdpi.com Alternatively, the amino group of the parent molecule could act as the amine component, with the hydroxyl group potentially participating in subsequent intramolecular cyclizations, depending on the other reactants. The versatility of MCRs provides a platform for incorporating the this compound scaffold into diverse molecular architectures.

Advanced Spectroscopic Characterization of 2 Amino 2 3 Nitrophenyl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 2-Amino-2-(3-nitrophenyl)ethanol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides a complete picture of its connectivity and stereochemistry.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Based on the structure of this compound, distinct signals are expected for the aromatic protons, the methine proton (CH), the methylene (B1212753) protons (CH₂), and the exchangeable protons of the amino (NH₂) and hydroxyl (OH) groups.

The aromatic region is anticipated to show complex multiplets corresponding to the four protons on the 3-nitrophenyl ring. The proton at the C2 position would appear as a singlet or a finely split triplet, while the protons at C4, C5, and C6 would show characteristic ortho, meta, and para couplings. The electron-withdrawing nitro group significantly influences the chemical shifts of these aromatic protons, typically shifting them downfield.

The single proton on the chiral carbon (C2 of the ethanol (B145695) chain), being adjacent to the aromatic ring, the amino group, and the CH₂OH group, would likely appear as a multiplet. The two diastereotopic protons of the CH₂ group would be expected to show distinct signals, likely appearing as a complex multiplet due to coupling with the methine proton. In chiral solvents or with chiral shift reagents, the resolution of these signals can be enhanced. The signals for the NH₂ and OH protons are typically broad and their chemical shifts are highly dependent on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted data based on analysis of similar structures and functional groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (C2'-H) | ~8.1-8.3 | t | ~2.0 |

| Aromatic H (C4'-H or C6'-H) | ~7.8-8.1 | d or dd | ~8.0, 2.0 |

| Aromatic H (C5'-H) | ~7.5-7.7 | t | ~8.0 |

| Aromatic H (C6'-H or C4'-H) | ~7.6-7.8 | d or dd | ~8.0, 2.0 |

| CH-NH₂ | ~4.0-4.5 | dd | ~4.0, 8.0 |

| CH₂-OH | ~3.6-3.9 | m | - |

| NH₂ | Variable (broad s) | br s | - |

| OH | Variable (broad s) | br s | - |

Carbon Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective electronic environments. For this compound, eight distinct carbon signals are expected.

The aromatic region will display six signals. The carbon atom attached to the nitro group (C3') is expected to be the most downfield among the aromatic carbons, followed by the carbon bearing the aminoethanol substituent (C1'). The other four aromatic carbons will resonate at slightly higher fields. The two carbons of the ethanol side chain, the methine (CH-NH₂) and methylene (CH₂-OH), will appear in the aliphatic region of the spectrum, typically between 50 and 80 ppm. The chemical shifts can be definitively assigned using techniques like Distortionless Enhancement by Polarization Transfer (DEPT), which distinguishes between CH, CH₂, and CH₃ groups.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted data based on analysis of similar structures and functional groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1' (Ar-C) | ~145-148 |

| C2' (Ar-CH) | ~121-123 |

| C3' (Ar-C-NO₂) | ~148-150 |

| C4' (Ar-CH) | ~129-131 |

| C5' (Ar-CH) | ~122-124 |

| C6' (Ar-CH) | ~134-136 |

| C2 (CH-NH₂) | ~55-60 |

| C1 (CH₂-OH) | ~65-70 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between the methine proton and the methylene protons of the ethanol chain, as well as between adjacent protons on the aromatic ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals for all protonated carbons (CH, CH₂, CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bonds) couplings between protons and carbons. This is crucial for establishing the connectivity between different fragments of the molecule. For instance, correlations would be expected from the methine proton (H2) to the aromatic carbons (C1', C2', C6') and the methylene carbon (C1), confirming the attachment of the aminoethanol side chain to the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. clockss.orgmdpi.com This technique is particularly useful for determining the relative stereochemistry and preferred conformation of the molecule in solution. clockss.orgmdpi.com For example, NOE effects could be observed between the methine proton and specific protons on the aromatic ring, providing insight into the rotational orientation of the phenyl group. clockss.orgmdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. researchgate.net The spectra arise from the vibrations (stretching and bending) of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, C=C (aromatic), and NO₂ functional groups.

O-H and N-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ would correspond to the overlapping stretching vibrations of the hydroxyl (O-H) and amino (N-H) groups.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethanol backbone are found just below 3000 cm⁻¹. researchgate.net

NO₂ Stretching: The nitro group exhibits two strong, characteristic stretching vibrations: an asymmetric stretch around 1520-1540 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹. mdpi.com

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the phenyl ring.

C-O and C-N Stretching: The C-O stretching of the primary alcohol and the C-N stretching of the amine will appear in the fingerprint region, typically between 1050 and 1250 cm⁻¹.

Raman spectroscopy provides complementary information. While O-H and N-H bands are often weak in Raman spectra, the symmetric vibrations of the nitro group and the aromatic ring breathing modes are typically strong and easily identifiable.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound Predicted data based on analysis of similar structures and functional groups.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Stretching | O-H, N-H | 3200-3500 | Strong, Broad |

| Stretching | Aromatic C-H | 3050-3150 | Medium |

| Stretching | Aliphatic C-H | 2850-2960 | Medium |

| Asymmetric Stretching | NO₂ | 1520-1540 | Strong |

| Symmetric Stretching | NO₂ | 1340-1360 | Strong |

| Stretching | Aromatic C=C | 1450-1600 | Medium-Strong |

| Stretching | C-O (Alcohol) | 1050-1150 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy, confirming its molecular formula.

For this compound (C₈H₁₀N₂O₃), the calculated monoisotopic mass is approximately 182.0691 Da. In an HRMS spectrum, the molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ would be observed, and its measured mass would be used to confirm the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this molecule would likely include:

Loss of water: A peak corresponding to [M-H₂O]⁺.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the amino group, leading to the formation of a stable iminium ion.

Benzylic cleavage: Cleavage of the bond between the aromatic ring and the ethanol side chain, resulting in ions corresponding to the nitrophenyl moiety and the aminoethanol fragment.

Fragmentation of the nitro group: Loss of NO (30 Da) or NO₂ (46 Da) from the molecular ion or subsequent fragment ions.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound Predicted data based on structural analysis.

| m/z (Mass/Charge) | Possible Fragment Identity |

|---|---|

| 183 | [M+H]⁺ (Protonated Molecule) |

| 182 | [M]⁺ (Molecular Ion) |

| 165 | [M-OH]⁺ |

| 152 | [M-CH₂O]⁺ |

| 136 | [M-NO₂]⁺ |

| 122 | [C₆H₄NO₂]⁺ |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the 3-nitrophenyl chromophore.

Aromatic compounds typically exhibit strong absorption bands due to π → π* transitions. For the nitrophenyl group, these transitions are often observed in the 250-300 nm range. europa.eu The presence of the nitro group, a strong chromophore, can also give rise to a weaker n → π* transition at a longer wavelength, which may extend into the visible region, potentially imparting a pale yellow color to the compound. The absorption maxima (λmax) and molar absorptivity (ε) are sensitive to the solvent polarity. Studies on similar compounds show characteristic absorption peaks that confirm the presence of the nitro-aromatic system. europa.euresearchgate.net Fluorescence emission studies could also be conducted to investigate the excited state properties of the molecule, although many nitroaromatic compounds are known to be poor emitters due to efficient non-radiative decay pathways.

Chiroptical Spectroscopy for Absolute Stereochemical Assignment (e.g., Circular Dichroism)

The determination of the absolute stereochemistry of chiral molecules is a critical aspect of chemical analysis, particularly in the pharmaceutical and materials sciences. For this compound, which possesses a stereogenic center at the carbon atom bearing the amino and hydroxyl groups, chiroptical techniques such as Circular Dichroism (CD) spectroscopy are indispensable for assigning the absolute configuration (R or S) of its enantiomers.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. While this compound itself may not possess a chromophore that absorbs in a convenient region for direct CD analysis, its absolute configuration can be determined through derivatization with an achiral, chromophoric probe. rsc.orgmdpi.com This method involves a chemical reaction between the chiral analyte (the amino alcohol) and the probe, creating a new chiral molecule with strong, predictable chiroptical properties. rsc.org

A common strategy involves the use of arylisocyanate or arylisothiocyanate probes. rsc.org The reaction of the amino or alcohol group of this compound with an achiral probe, such as 2-nitrophenyl isocyanate, results in the formation of a urea (B33335) or carbamate (B1207046) derivative. rsc.org This new derivative incorporates a strong chromophore (the nitrophenyl group of the probe) in close proximity to the analyte's stereocenter. The spatial arrangement of the chromophore is influenced by the stereochemistry of the analyte, leading to an induced CD spectrum with a characteristic Cotton effect. rsc.orgmdpi.com

The sign of the induced Cotton effect (positive or negative) can be empirically correlated to the absolute configuration of the chiral center. rsc.org By comparing the observed CD spectrum to those of reference compounds or by applying established empirical rules for similar structures, the absolute configuration of the original this compound enantiomer can be unequivocally assigned. researchgate.netacs.org This approach allows for not only the qualitative assignment of stereochemistry but also the quantitative determination of enantiomeric excess in a sample. rsc.org

Table 1: Representative Data for Chiroptical Analysis of a Chiral Amino Alcohol This table illustrates the typical results obtained from a CD spectroscopy experiment for assigning absolute configuration after derivatization. The specific values are representative for this class of analysis.

| Analyte Enantiomer | Derivatizing Probe | Induced Cotton Effect Sign | Wavelength (nm) | Assigned Absolute Configuration |

| Enantiomer A | 2-Nitrophenyl isocyanate | Positive | ~350 | (R) |

| Enantiomer B | 2-Nitrophenyl isocyanate | Negative | ~350 | (S) |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and the absolute configuration of a chiral molecule, offering an atomic-level structural portrait.

For this compound, a single-crystal X-ray diffraction experiment would provide the ultimate confirmation of its molecular structure and stereochemistry. The process involves growing a suitable single crystal of one of the pure enantiomers. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed.

Table 2: Example Crystal Data and Structure Refinement Parameters for a Related Compound (NPENP) This table presents crystallographic data for a related pyrazoline compound, NPENP, to illustrate the parameters obtained from an X-ray diffraction experiment. squ.edu.om

| Parameter | Value |

| Crystal Data | |

| Formula | C25H25N3O3 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 14.892(3) |

| b (Å) | 10.395(2) |

| c (Å) | 14.595(3) |

| β (°) | 107.03(3) |

| Volume (ų) | 2160.3(7) |

| Z | 4 |

| Data Collection | |

| Radiation | MoKα (λ = 0.71073 Å) |

| Refinement | |

| R-factor (R1) | 0.0975 |

| wR2 | 0.2540 |

Computational Chemistry and Theoretical Investigations of 2 Amino 2 3 Nitrophenyl Ethanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are used to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. d-nb.infoiucr.org For instance, studies on similar molecules, such as those containing a nitrophenyl group, have successfully used DFT to compare theoretically optimized structures with experimental data from X-ray diffraction. iucr.org

Table 1: Representative DFT Geometric Parameters for a Related Structure (Note: The following data is for a structurally similar compound, (E)-4-methyl-2-{[(2-methyl-3-nitrophenyl)imino]methyl}phenol, and is provided for illustrative purposes only as specific data for 2-Amino-2-(3-nitrophenyl)ethanol was not found.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N | 1.42 | 120.5 |

| C-O | 1.37 | 118.1 |

| N-O (nitro) | 1.23 | 117.9 |

Data is hypothetical and based on typical values found in related structures.

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. iucr.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. iucr.org

Analyses of related compounds show that the HOMO is often located on the more electron-rich parts of the molecule, while the LUMO is typically localized on electron-deficient regions, such as the nitrophenyl group. For a closely related compound, (R)-2-Amino-2-(4-chloro-3-nitrophenyl)ethan-1-ol, a HOMO-LUMO gap of approximately 4.5 eV was reported, indicating moderate reactivity. vulcanchem.com A detailed study on this compound would precisely calculate these energy levels and the resulting gap, offering a quantitative measure of its electronic stability and susceptibility to electronic excitation.

Table 2: Representative FMO Data for a Related Compound (Note: Data is illustrative and based on findings for similar nitrophenyl derivatives.)

| Parameter | Energy (eV) |

| E(HOMO) | -6.5 |

| E(LUMO) | -2.0 |

| Energy Gap (ΔE) | 4.5 |

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing interactions between filled (donor) and empty (acceptor) orbitals. d-nb.infomdpi.com The stabilization energy, E(2), associated with these interactions quantifies their significance.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations, typically done at the same level of theory as the geometry optimization (e.g., DFT/B3LYP), help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. d-nb.infonih.gov

A computational study on this compound would generate a list of calculated vibrational frequencies and their corresponding IR and Raman intensities. These theoretical spectra can be compared with experimental data to confirm the molecular structure. For example, characteristic peaks for the -NH2, -OH, and -NO2 groups would be identified. In studies of related molecules, calculated frequencies are often scaled by a specific factor to correct for anharmonicity and achieve better agreement with experimental spectra. d-nb.info

Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Note: These are representative frequency ranges for the functional groups present in the target molecule, based on general spectroscopic data, as specific calculations were not found.)

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 |

| N-H (Amine) | Stretching | 3300-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| N-O (Nitro) | Asymmetric Stretch | 1500-1560 |

| N-O (Nitro) | Symmetric Stretch | 1345-1385 |

Reactivity Descriptors and Mechanistic Pathway Analysis

Global reactivity descriptors, derived from HOMO and LUMO energies, are used to quantify the chemical reactivity and stability of a molecule. iucr.orgresearchgate.net These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These descriptors help predict how a molecule will behave in a chemical reaction.

Mechanistic pathway analysis uses computational methods to map out the energy profile of a reaction, identifying transition states and intermediates. This allows for a theoretical rationalization of reaction outcomes and mechanisms. For this compound, such an analysis could, for example, explore the pathways of its synthesis or its potential metabolic transformations. While specific studies on this compound are unavailable, research on related benzodiazepines has used DFT to rationalize reaction processes by assessing the reactivity indices of the reactants. mdpi.com

Molecular Modeling for Ligand-Target Interactions (if applicable to synthetic roles)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). semanticscholar.orgresearchgate.net This method is instrumental in drug design and in understanding the biological activity of molecules.

If this compound were to be investigated as a precursor for a biologically active compound, molecular docking could be employed to predict how its derivatives might interact with a specific biological target. For instance, studies on novel pyrimidine (B1678525) derivatives have used molecular docking to predict their binding affinity to anticancer protein targets, providing a rationale for their potential therapeutic use. semanticscholar.org A docking study would calculate a binding energy (e.g., in kcal/mol) and visualize the specific interactions (like hydrogen bonds and hydrophobic contacts) between the ligand and the active site of the target protein.

Role of 2 Amino 2 3 Nitrophenyl Ethanol in Advanced Organic Synthesis

As a Chiral Building Block in Asymmetric Synthesis

The presence of a stereogenic center at the carbon bearing the amino and hydroxyl groups makes enantiomerically pure forms of 2-amino-2-(3-nitrophenyl)ethanol, such as (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol, valuable chiral building blocks. bldpharm.comdebyesci.com This chirality is fundamental in asymmetric synthesis, where the primary goal is the selective production of a single enantiomer of a target molecule.

The utility of this compound lies in its ability to introduce a specific stereochemistry into a molecule, which can be carried through subsequent synthetic steps. The amino and hydroxyl groups provide convenient handles for a variety of chemical transformations, allowing for the elongation and modification of the carbon chain while retaining the initial stereochemical integrity. This is particularly crucial in the synthesis of pharmaceuticals, where the biological activity of a drug is often dependent on its specific three-dimensional arrangement.

Research in asymmetric catalysis frequently employs chiral amino alcohols as foundational structures. For instance, the principles of asymmetric Henry (nitroaldol) reactions, which form a C-C bond, often rely on chiral ligands derived from amino alcohols to induce enantioselectivity. researchgate.net The (R) and (S) enantiomers of this compound serve as readily available sources of chirality for constructing more complex chiral molecules.

Table 1: Enantiomers of this compound

| Compound Name | CAS Number | Molecular Formula | Key Feature |

| (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol | 1212818-54-6 | C₈H₁₀N₂O₃ | (S)-enantiomer |

| This compound | 140373-78-0 | C₈H₁₀N₂O₃ | Racemic or unspecified |

Precursor for the Synthesis of Complex Heterocyclic Systems

The this compound structure contains the necessary functionalities to act as a precursor for a wide array of complex heterocyclic compounds. The amino and hydroxyl groups can participate in cyclization reactions, while the nitro group can be chemically modified or can influence the reactivity of the aromatic ring.

The 3-nitrophenyl moiety is a common starting point for building fused ring systems. For example, related 3-nitrophenyl precursors are used in the regioselective cyclocondensation reactions to form 5,6,7,8-tetrahydroisoquinoline (B1330172) and thieno[2,3-c]isoquinoline derivatives. nih.govresearchgate.netsemanticscholar.org These reactions often involve multiple steps where the nitrophenyl group is a key structural element that is incorporated into the final heterocyclic framework. One documented synthesis involves the Thorpe-Ziegler cyclization of a derivative of 2-(3-nitrophenyl)ethanol (B3023286) in ethanol (B145695) to produce a substituted thieno[2,3-c]isoquinoline, a class of compounds investigated for their potential biological activities.

Furthermore, positional isomers like 2-amino-1-(4-nitrophenyl)ethanol (B107438) have been shown to react with various electrophilic reagents to form oxazaheterocycles such as 1,3-oxazolidines and morpholin-2-ones. researchgate.net Similar reactivity can be expected from this compound, allowing for the construction of five- and six-membered nitrogen- and oxygen-containing rings. The synthesis of pyrano[4,3-b]pyrans and other chromene derivatives also frequently utilizes nitrophenyl aldehydes, demonstrating the importance of the nitrophenyl unit in accessing these scaffolds. d-nb.infomdpi.com

Table 2: Examples of Heterocyclic Systems Derived from Nitrophenyl Precursors

| Precursor Type | Heterocyclic Product | Reaction Type |

| 3-Nitrophenyl Cyclohexanone | 8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline | Cyclocondensation |

| 2-(3-Nitrophenyl)ethanol derivative | 2-[(7-Acetyl-4-cyano-8-(3-nitrophenyl)-thieno[2,3-c]isoquinoline] | Thorpe-Ziegler Cyclization |

| 3-Nitrobenzaldehyde (B41214) | 2-Amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran | Multi-component reaction mdpi.com |

| 3-Nitrobenzaldehyde | 3-(2-Amino-6-(3-nitrophenyl) pyrimidin-4-yl)-2H-benzo[h]chromen-2-one | Condensation/Cyclization ajol.info |

Development of Chiral Ligands and Organocatalysts Based on the Amino Alcohol Scaffold

The chiral 1,2-amino alcohol is a privileged scaffold in asymmetric catalysis, forming the backbone of many successful chiral ligands and organocatalysts. researchgate.net These catalysts are instrumental in transferring chirality to a substrate during a chemical reaction, leading to enantiomerically enriched products. This compound provides a robust framework for this purpose.

The amino and hydroxyl groups can be readily modified to create bidentate or tridentate ligands that can coordinate with metal centers (e.g., Copper, Zinc). researchgate.net For instance, chiral Schiff-base ligands are often synthesized through the condensation of an amino alcohol with an aldehyde. bohrium.com These ligands, when complexed with a metal salt, can catalyze a variety of asymmetric reactions, including additions, reductions, and oxidations. A patent describes the use of a related chiral amino alcohol, (1R, 2R)-2-amino-3-(p-nitrophenyl)propane-1,3-diol, to form a ligand for the asymmetric addition of zinc acetylides to ketones. google.com

In the realm of organocatalysis, which avoids the use of metals, the amino alcohol structure is also paramount. Chiral thioureas and squaramides, which often incorporate a chiral amine component, are effective hydrogen-bond-donating catalysts for reactions like the Michael addition and the synthesis of chromenes. researchgate.netresearchgate.net The amine group in this compound can serve as the anchor point for these catalytically active groups, while the inherent chirality of the backbone directs the stereochemical outcome of the reaction.

Synthesis of Key Intermediates for Advanced Functional Molecules

Beyond its direct use, this compound is a crucial intermediate in multi-step syntheses of advanced functional molecules, particularly within the pharmaceutical and agrochemical industries. ikigaicorporation.com Its functional groups offer a platform for diverse chemical modifications.

A primary transformation is the reduction of the nitro group to an amine, yielding 2-amino-2-(3-aminophenyl)ethanol. This reaction, typically achieved through catalytic hydrogenation, opens up a new set of synthetic possibilities, as the resulting aniline (B41778) derivative can undergo a different spectrum of reactions, such as diazotization or amide bond formation.

The compound serves as a precursor for molecules with potential biological activity. For example, complex heterocyclic systems like tetrahydroisoquinolines and thieno[2,3-c]isoquinolines, synthesized from 3-nitrophenyl precursors, have been evaluated for anticancer properties. nih.govresearchgate.net Similarly, various chromene and pyran derivatives synthesized using nitrophenyl inputs are known to possess a wide range of pharmacological activities. researchgate.netnih.gov The use of this compound as a starting material provides a direct route to introduce the 3-nitrophenyl group, which is a key pharmacophore in many of these functional molecules.

Table 3: Transformations and Applications as a Key Intermediate

| Transformation / Reaction | Product / Derivative | Application / Significance |

| Nitro group reduction | 2-Amino-2-(3-aminophenyl)ethanol | Intermediate for further functionalization |

| Oxidation of alcohol | 2-Amino-1-(3-nitrophenyl)ethanone | Ketone intermediate for further synthesis |

| Derivatization of amine/alcohol | N- and O-acylated/alkylated derivatives | Synthesis of diverse libraries for screening |

| Use as a precursor | Complex heterocycles (e.g., isoquinolines) | Access to scaffolds with potential anticancer activity nih.gov |

| Use as a precursor | Pharmaceutical intermediates | Building block for Active Pharmaceutical Ingredients (APIs) ikigaicorporation.com |

Future Research Directions and Unexplored Avenues for 2 Amino 2 3 Nitrophenyl Ethanol

Development of Novel and Sustainable Synthetic Methodologies

The current synthesis of 2-Amino-2-(3-nitrophenyl)ethanol and related structures often relies on established methods such as the Henry reaction (nitro-aldol reaction) between 3-nitrobenzaldehyde (B41214) and nitromethane (B149229), followed by reduction. Another common route is the reduction of a precursor α-nitroketone. While effective, these methods present opportunities for improvement in terms of sustainability, efficiency, and stereoselectivity.

Future research should focus on developing greener synthetic protocols. This includes the exploration of environmentally benign solvents and catalysts. For instance, studies on the synthesis of other amino-substituted heterocycles have shown success using water as a solvent and simple, inexpensive catalysts like ammonium (B1175870) chloride or even aqueous extracts from plant waste, which could be adapted. researchgate.nettandfonline.commdpi.com Biocatalysis, using whole-cell systems or isolated enzymes, could also provide highly selective and sustainable routes to enantiomerically pure this compound. acs.org

A significant challenge and opportunity lies in the asymmetric synthesis of this chiral amino alcohol. Developing catalytic asymmetric methods would be a major advancement. Ruthenium-catalyzed asymmetric transfer hydrogenation, which has been successfully applied to produce chiral 1,2-amino alcohols, is a promising avenue for exploration. acs.org This approach could provide high enantiomeric purity, which is often crucial for biological applications.

| Proposed Sustainable Method | Potential Advantage | Relevant Research Area |

| Aqueous Medium Synthesis | Reduces use of volatile organic compounds (VOCs); simplifies workup. | Green Chemistry, Process Chemistry |

| Biocatalysis (Enzymes/Whole-cell) | High stereoselectivity; mild reaction conditions; biodegradable catalysts. | White Biotechnology, Asymmetric Synthesis |

| Asymmetric Transfer Hydrogenation | High enantiomeric excess; avoids stoichiometric chiral reagents. | Catalysis, Stereoselective Synthesis |

| Use of Green Catalysts | Low toxicity; reusability; cost-effective. | Green Chemistry, Catalysis |

Exploration of Undiscovered Reactivity Profiles and Transformations

The known reactivity of this compound is largely centered on the individual functional groups: reduction of the nitro group to an amine, and standard reactions of the primary amine and alcohol functionalities. However, the interplay between these groups, particularly the 1,2-amino alcohol motif, suggests a richer and more complex reactivity profile that remains largely unexplored.

Future investigations could focus on:

Intramolecular Cyclizations: The vicinal amino and hydroxyl groups are perfectly positioned to participate in cyclization reactions to form substituted heterocycles, such as oxazolines or morpholines, under various conditions. The electronic influence of the 3-nitro group could modulate the reactivity and regioselectivity of these transformations.

Novel Derivatizations: The amino group can be a handle for a wide range of transformations beyond simple acylation or alkylation. For example, its conversion to an azide (B81097) or isocyanate could open pathways to a diverse array of derivatives with potential applications in medicinal chemistry or materials science.

Oxidative Transformations: Selective oxidation of the alcohol or amine, or even oxidative cleavage of the bond between the two, could yield valuable synthetic intermediates like amino ketones or amino acids that are difficult to access through other means.

Reactivity of the Nitro Group: While reduction is the most common transformation, the nitro group can participate in other reactions, such as nucleophilic aromatic substitution (under certain conditions) or conversion to other functional groups like a nitroso or hydroxylamino moiety, leading to novel compound classes.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry offers powerful tools to accelerate research and development, moving beyond trial-and-error experimentation. For this compound, advanced computational modeling can provide significant insights.

Density Functional Theory (DFT) calculations can be employed to:

Predict the geometric and electronic structure of the molecule.

Model reaction mechanisms for its synthesis and subsequent transformations, helping to identify rate-limiting steps and potential byproducts.

Simulate spectroscopic data (NMR, IR) to aid in structural confirmation. researchgate.net

Evaluate the influence of the nitro group's position on the reactivity of the amino alcohol moiety, comparing it with ortho- and para-substituted isomers.

Such predictive modeling can guide the design of more efficient and selective synthetic routes. By simulating reaction pathways with different catalysts or under various conditions, researchers can prioritize the most promising experimental setups, saving time and resources. researchgate.net This approach is particularly valuable for optimizing complex, multi-step syntheses and for understanding the subtle electronic effects that govern the molecule's reactivity.

| Computational Tool | Application for this compound | Potential Outcome |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms; predict electronic properties and reactivity. | Optimized synthetic routes; understanding of structure-activity relationships. |

| Molecular Dynamics (MD) | Simulate behavior in different solvents or interaction with catalysts. | Rational solvent and catalyst selection. |

| QSAR Modeling | Predict potential biological activity of derivatives based on structure. | Focused design of new analogues for specific targets. |

Integration into Modern Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a major advancement in chemical synthesis, offering enhanced safety, efficiency, and scalability. The synthesis of nitrated compounds like this compound is particularly well-suited for flow chemistry, as the small reactor volumes and superior heat and mass transfer significantly improve the safety profile of handling potentially energetic intermediates. unimi.it

Future research should aim to translate the synthesis of this compound and its derivatives to a continuous flow process. This would involve:

Designing and optimizing a flow reactor setup for key reaction steps, such as the nitration, Henry reaction, or reduction steps.

Integrating in-line purification and analysis techniques for real-time monitoring and control.

Exploring the use of immobilized catalysts or reagents, which are highly compatible with flow systems and allow for easy separation and recycling.

Furthermore, coupling a flow chemistry platform with automated synthesis robotics would enable the rapid generation of a library of analogues. By systematically varying the building blocks, researchers could efficiently explore the chemical space around the this compound scaffold, accelerating the discovery of new molecules with desirable properties. The data generated from these high-throughput experiments would also be invaluable for refining the computational models discussed previously.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.